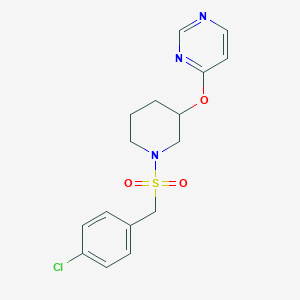

4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a 4-chlorobenzylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.

-

Introduction of the 4-Chlorobenzylsulfonyl Group: : The piperidine intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-chlorobenzyl group. This is followed by sulfonylation using reagents like sulfonyl chlorides under basic conditions.

-

Attachment to the Pyrimidine Ring: : The final step involves the coupling of the functionalized piperidine with a pyrimidine derivative. This can be achieved through nucleophilic substitution reactions where the piperidine acts as a nucleophile attacking a halogenated pyrimidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The pyrimidine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace halogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of sulfides.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research indicates that compounds similar to 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exhibit significant anti-inflammatory properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines in models of inflammation, such as RAW264.7 cells stimulated with lipopolysaccharides (LPS) . The effectiveness of these compounds suggests potential use in treating inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. A study published in ResearchGate discusses new chalcone-sulfonamide hybrids that demonstrate promising anticancer and antituberculosis activities . The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines, making these compounds candidates for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. They are known to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds like this compound could provide alternative treatment options.

Case Studies and Research Findings

Several case studies have investigated the biological activities of similar compounds:

- Anti-inflammatory Studies :

- Anticancer Research :

- Antimicrobial Efficacy :

Mécanisme D'action

The mechanism of action of 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as a receptor agonist/antagonist by mimicking or blocking natural ligands.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the chlorine atom, which may affect its binding affinity and specificity.

4-((1-((4-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Substitution of the chlorine with a methyl group, potentially altering its pharmacokinetic properties.

4-((1-((4-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Fluorine substitution, which can influence its metabolic stability and bioavailability.

Uniqueness

The presence of the 4-chlorobenzylsulfonyl group in 4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine imparts unique electronic and steric properties, potentially enhancing its interaction with specific biological targets compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanism of action, interactions with various molecular targets, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group attached to a chlorobenzyl group. Its molecular formula is C16H18ClN3O3S and it has a molecular weight of approximately 378.8 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can bind to receptors on the cell surface, altering signal transduction pathways that are crucial for cellular communication and function.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown strong activity against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

These findings suggest that the sulfonamide moiety contributes significantly to the antibacterial action observed in these compounds .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Strong Inhibitory Activity (IC50 values ranging from 0.63 to 2.14 µM) |

| Urease | Strong Inhibitory Activity |

Such enzyme inhibition suggests potential therapeutic applications in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria .

Case Studies and Research Findings

A series of studies have synthesized various piperidine derivatives, including those with the sulfonyl group. These studies have consistently highlighted the pharmacological importance of the piperidine nucleus in drug development:

- Antibacterial Studies : Compounds were screened for their antibacterial activity, demonstrating moderate to strong effects against several strains.

- In Silico Docking Studies : Computational studies indicated favorable binding interactions between these compounds and target proteins, suggesting their potential as drug candidates .

- Pharmacological Profiles : The pharmacological behavior of these compounds has been linked to their structural features, particularly the presence of the sulfonamide group which is known for its broad therapeutic effects .

Propriétés

IUPAC Name |

4-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c17-14-5-3-13(4-6-14)11-24(21,22)20-9-1-2-15(10-20)23-16-7-8-18-12-19-16/h3-8,12,15H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQFFCPBCJDFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.